molecular formula C8H10N8O7 B14365508 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate CAS No. 91780-16-4

4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate

Cat. No.: B14365508
CAS No.: 91780-16-4
M. Wt: 330.22 g/mol
InChI Key: QRRRXSIUWKEWMU-UHFFFAOYSA-N
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Description

4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is a complex organic compound characterized by its unique structure, which includes a phenyl ring fused to a pyrazole ring with a tetrazole ring connected to it equatorially.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate typically involves multiple steps, including nitration and cyclization reactions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by nitration and cyclization to form the indazole ring . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The process may also involve additional purification steps, such as recrystallization from dimethyl formamide solution .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.

Scientific Research Applications

4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including the inhibition of specific enzymes or the induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is unique due to its specific structural arrangement, which includes a combination of nitro and tetrazole groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

CAS No.

91780-16-4

Molecular Formula

C8H10N8O7

Molecular Weight

330.22 g/mol

IUPAC Name

4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate

InChI

InChI=1S/C8H4N8O4.3H2O/c17-15(18)4-1-6-5(7(2-4)16(19)20)3-9-14(6)8-10-12-13-11-8;;;/h1-3H,(H,10,11,12,13);3*1H2

InChI Key

QRRRXSIUWKEWMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(N=C2)C3=NNN=N3)[N+](=O)[O-])[N+](=O)[O-].O.O.O

Origin of Product

United States

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